2,4-Dibromo-2,4-dimethylpentan-3-one
Overview
Description
2,4-Dibromo-2,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H12Br2O It is a dibrominated ketone, characterized by the presence of two bromine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromo-2,4-dimethylpentan-3-one can be synthesized through the bromination of 2,4-dimethylpentan-3-one. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Types of Reactions:
Reduction: Electrochemical reduction of this compound in polar aprotic solvents can yield α-acetoxy ketones.
Substitution: The compound reacts with lithium dimethylcuprate (I) in diethyl ether at -78°C to produce 2,2,4-trimethyl-3-pentanone.
Common Reagents and Conditions:
Reduction: Acetic acid, sodium acetate, polar aprotic solvents.
Substitution: Lithium dimethylcuprate (I), diethyl ether, low temperatures.
Debromination: Zinc-copper couple, dimethylformamide, dimethylacetamide.
Major Products:
Reduction: α-acetoxy ketones.
Substitution: 2,2,4-trimethyl-3-pentanone.
Debromination: 2-dimethylamino-4-methylene-1,3-dioxolanes.
Scientific Research Applications
2,4-Dibromo-2,4-dimethylpentan-3-one is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential use in developing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-2,4-dimethylpentan-3-one involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
- 2,4-Dibromo-3-pentanone
- 2,4-Dibromo-2,4-dimethyl-3-pentanone
Comparison: 2,4-Dibromo-2,4-dimethylpentan-3-one is unique due to its specific substitution pattern and the presence of two bromine atoms on the same carbon atom. This structural feature imparts distinct reactivity and chemical behavior compared to other dibrominated ketones, making it valuable for targeted synthetic applications.
Properties
IUPAC Name |
2,4-dibromo-2,4-dimethylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O/c1-6(2,8)5(10)7(3,4)9/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSOAIMZWLDPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(C)(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298064 | |
Record name | 2,4-Dibromo-2,4-dimethylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17346-16-6 | |
Record name | 2,4-Dibromo-2,4-dimethyl-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17346-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 120442 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017346166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17346-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-2,4-dimethylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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